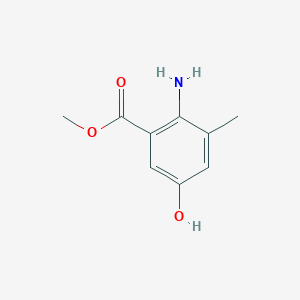

Methyl 2-amino-5-hydroxy-3-methylbenzoate

Description

Contextualization within Substituted Benzoate (B1203000) Esters in Academic Research

Substituted benzoate esters are a class of organic compounds that are of significant interest in academic and industrial research. researchgate.net The basic structure of a benzoate ester, which consists of a benzene (B151609) ring attached to a carboxyl group that is esterified with an alcohol, can be modified by adding various functional groups at different positions on the benzene ring. researchgate.net These substitutions can dramatically alter the chemical and physical properties of the molecule, leading to a wide range of applications.

In the field of medicinal chemistry, substituted benzoate esters are key components in the synthesis of pharmaceuticals. nih.gov The specific nature and position of the substituents can influence the biological activity of the resulting compounds, making them valuable for drug discovery and development. nih.gov For instance, the arrangement of amino and hydroxyl groups is a common feature in many biologically active molecules.

Furthermore, substituted benzoate esters have been investigated for their applications in materials science. The introduction of different functional groups can affect properties such as liquid crystal behavior and photochemical characteristics. researchgate.net Research has explored how variations in the substitution pattern can be used to design molecules with specific material properties.

The synthesis of substituted benzoate esters is also a topic of ongoing research. mdpi.com Developing efficient and selective methods for the preparation of these compounds is crucial for their application in various fields. Studies often focus on new catalytic systems and reaction conditions to improve yields and reduce environmental impact. mdpi.com

Overview of Current Research Trajectories and Future Directions for the Chemical Compound

Current research on Methyl 2-amino-5-hydroxy-3-methylbenzoate is primarily centered on its chemical synthesis. A documented method for its preparation involves the reduction of its nitro-substituted precursor, methyl 5-hydroxy-3-methyl-2-nitrobenzoate. google.comgoogle.com This reaction is typically carried out using a catalyst, such as palladium on carbon, in the presence of hydrogen gas. google.comgoogle.com The resulting product is often isolated as a hydrochloride salt. google.comgoogle.com

Synthesis of this compound Hydrochloride google.comgoogle.com

| Starting Material | Reagents | Product |

|---|

Given the limited scope of current research, future directions for this compound are likely to focus on exploring its potential as a synthetic intermediate. The presence of the amino, hydroxyl, and methyl groups, along with the methyl ester, provides multiple reactive sites for further chemical modifications. This could allow for the construction of more complex molecules with potential applications in pharmaceuticals or materials science.

Future research could also involve the investigation of the biological activities of this compound and its derivatives. The structural motifs present in the molecule are found in various bioactive compounds, suggesting that it could serve as a starting point for the development of new therapeutic agents. However, it is important to note that such applications are currently speculative and would require extensive investigation. Further studies would be needed to characterize its physicochemical properties and to explore its reactivity in a broader range of chemical transformations.

Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1451730-65-6 arctomsci.com |

| Molecular Formula | C9H11NO3 |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H11NO3 |

|---|---|

Molecular Weight |

181.19 g/mol |

IUPAC Name |

methyl 2-amino-5-hydroxy-3-methylbenzoate |

InChI |

InChI=1S/C9H11NO3/c1-5-3-6(11)4-7(8(5)10)9(12)13-2/h3-4,11H,10H2,1-2H3 |

InChI Key |

XLTWLTKGRWZHJH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1N)C(=O)OC)O |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations

Approaches to the Methyl 2-amino-5-hydroxy-3-methylbenzoate Core Structure

The construction of the this compound framework relies on a series of fundamental organic reactions. The successful synthesis hinges on the strategic introduction of the ester, amine, hydroxyl, and methyl functionalities onto the benzene (B151609) ring in a regiochemically controlled manner.

Esterification Reactions for Methyl Benzoate (B1203000) Derivatives

The formation of the methyl ester group is a critical step in the synthesis of the target molecule. Fischer esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, is a widely employed method. For instance, the esterification of various substituted benzoic acids with methanol (B129727) can be achieved using a strong acid catalyst like sulfuric acid. researchgate.netlibretexts.orgchegg.com

To enhance reaction efficiency and address the equilibrium nature of Fischer esterification, several improved methods have been developed. These include the use of solid acid catalysts, which offer advantages in terms of reusability and simplified work-up procedures. Furthermore, microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate esterification reactions, often leading to higher yields in shorter reaction times.

A variety of substituted benzoic acids can undergo esterification, including those with electron-donating and electron-withdrawing groups. The choice of esterification method often depends on the specific substituents present on the benzoic acid core to avoid undesired side reactions.

Amine Functionalization Strategies on Aromatic Systems

The introduction of an amino group at a specific position on the aromatic ring is a pivotal step. A common and effective strategy involves the nitration of the aromatic ring followed by the reduction of the nitro group to an amine. This two-step process allows for the regioselective installation of the amino functionality, guided by the directing effects of the existing substituents on the ring.

Alternative approaches for amine functionalization include nucleophilic aromatic substitution (SNAr) reactions, particularly on activated aromatic systems. Additionally, modern cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a versatile and powerful tool for forming carbon-nitrogen bonds, although they often require transition-metal catalysts. The synthesis of structurally related compounds, such as 2-amino-5-halogenated-N,3-dimethylbenzamides, often begins with 2-amino-3-methylbenzoic acid, highlighting the importance of starting with a pre-functionalized aromatic core. sioc-journal.cn

Regioselective Hydroxylation and Methylation Pathways

Achieving the desired substitution pattern of the hydroxyl and methyl groups on the benzene ring is arguably the most challenging aspect of synthesizing this compound. The directing effects of the existing functional groups play a crucial role in determining the position of incoming electrophiles.

Hydroxylation: Regioselective hydroxylation of an aromatic ring can be accomplished through several methods. One classical approach involves the sulfonation of the aromatic ring, followed by alkali fusion of the resulting sulfonic acid. Another strategy is the diazotization of an amino group, followed by hydrolysis of the diazonium salt. More advanced methods include transition-metal-catalyzed C-H hydroxylation, which offers a more direct route but often faces challenges in controlling regioselectivity.

Methylation: The introduction of a methyl group can be achieved via Friedel-Crafts alkylation. However, this reaction is prone to issues such as polyalkylation and rearrangement of the alkyl group. A more controlled approach is Friedel-Crafts acylation followed by reduction of the resulting ketone. This two-step sequence avoids the drawbacks of direct alkylation and allows for the clean introduction of a methyl group. The regioselectivity of Friedel-Crafts reactions is heavily influenced by the electronic nature of the substituents already present on the aromatic ring. For instance, the synthesis of 2-amino-5-cyano-N,3-dimethylbenzamide involves the bromination of methyl 2-amino-3-methylbenzoate, demonstrating a strategy to introduce a functional group at the 5-position. google.com

Development of Advanced Synthetic Routes for Analogues

The development of synthetic routes for analogues of this compound is crucial for exploring structure-activity relationships in various applications. This often involves the use of more sophisticated and efficient synthetic methodologies.

Oxidative Ring-Opening Methodologies for Aminobenzoates

Oxidative dearomatization represents a powerful strategy for the transformation of aromatic compounds into highly functionalized three-dimensional molecules. nih.govucsb.edursc.org While not a direct route to aminobenzoates, the principles of oxidative dearomatization can be applied to precursors to generate complex intermediates that can then be converted to the desired aromatic system. For instance, the oxidation of phenols can lead to the formation of quinones or other reactive intermediates that can undergo further transformations. The study of the oxidation of p-aminobenzoate to p-nitrobenzoate by Streptomyces thioluteus suggests that biochemical oxidation can also be a route for modifying aminobenzoate structures. nih.gov

Multi-step Synthesis Design and Optimization for Related Compounds

The synthesis of polysubstituted aromatic compounds often requires a multi-step approach where the order of reactions is critical to achieving the desired regiochemistry. fiveable.melibretexts.orglibretexts.org Retrosynthetic analysis is a key tool in designing such syntheses, allowing for the logical disconnection of the target molecule into simpler, readily available starting materials. libretexts.orglibretexts.org

Multi-component reactions (MCRs) have emerged as a highly efficient strategy for the synthesis of complex molecules in a single step from three or more starting materials. beilstein-journals.orgnih.govbeilstein-journals.orgnih.govresearchgate.net These reactions offer significant advantages in terms of atom economy, step economy, and the rapid generation of molecular diversity. The development of novel MCRs for the synthesis of polysubstituted benzoates and their analogues is an active area of research.

The optimization of multi-step syntheses involves a careful selection of reagents, catalysts, and reaction conditions to maximize yields and minimize the formation of byproducts. The synthesis of analogues of para-aminobenzoic acid (PABA) often involves multi-step sequences to introduce various functional groups and build molecular complexity. mdpi.comresearchgate.net

Sequential Chloromethylation, Cyanidation, and Thio-reaction for Benzoate Derivatives

A multi-step synthetic sequence involving chloromethylation, cyanidation, and thio-reaction serves as a robust method for the functionalization of benzoate derivatives. This pathway is particularly useful for introducing a thioamide moiety, a key functional group in various pharmacologically active molecules. An improved process for the synthesis of methyl 3-(2-amino-2-thioethyl) benzoate from methyl benzoate illustrates this sequence effectively. researchgate.net

The process begins with the chloromethylation of the benzoate starting material. In this step, reagents such as paraformaldehyde and hydrogen chloride are used to introduce a chloromethyl group onto the aromatic ring. A significant challenge in this step is the potential for polychloromethylation. However, recycling the polychloromethylated byproducts can suppress this side reaction, leading to yields of the desired mono-chloromethylated product, such as methyl 3-chloromethylbenzoate, as high as 85.3%. researchgate.net

The second step is cyanidation , where the chloromethyl group is converted to a cyanomethyl group. This nucleophilic substitution reaction can be carried out efficiently in an aqueous medium. For instance, the conversion of methyl 3-chloromethylbenzoate to 3-cyanomethyl benzoic acid methyl ester can achieve a yield of 90.2%. researchgate.net A similar strategy involves the cyanation of bromo-substituted benzoates. Methyl 2-amino-5-bromo-3-methylbenzoate, for example, can be reacted with copper(I) cyanide in N-methyl-2-pyrrolidinone (NMP) at elevated temperatures to yield the corresponding 5-cyano derivative. google.com

| Reaction Step | Reagents | Product | Reported Yield |

| Chloromethylation | Paraformaldehyde, HCl | Methyl 3-chloromethylbenzoate | 85.3% researchgate.net |

| Cyanidation | NaCN (or CuCN) | 3-Cyanomethyl benzoic acid methyl ester | 90.2% researchgate.net |

| Thio-reaction | H₂S, Amidine HCl | Methyl 3-(2-amino-2-thioxoethyl) benzoate | 98.6% researchgate.net |

Derivatization and Scaffold Modification Strategies

Electrophilic Aromatic Substitution Reactions on Substituted Benzoates

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for modifying aromatic rings. wikipedia.org The outcome of these reactions on substituted benzoates is dictated by the electronic properties of the existing substituents, which influence both the reaction rate and the position of the incoming electrophile (regioselectivity). wikipedia.org

The substituents on a molecule like this compound have competing effects:

Activating, Ortho-, Para-Directing Groups: The amino (-NH₂) and hydroxyl (-OH) groups are strong activating groups that donate electron density to the ring through resonance, stabilizing the cationic intermediate formed during the substitution. mnstate.edu The methyl (-CH₃) group is a weak activator. These groups direct incoming electrophiles to the ortho and para positions relative to themselves.

Deactivating, Meta-Directing Group: The methyl ester (-CO₂CH₃) group is a deactivating group that withdraws electron density from the ring, making the reaction slower compared to benzene. study.com It directs incoming electrophiles to the meta position.

In a polysubstituted ring, the most powerful activating group generally controls the position of substitution. For the target molecule, the -NH₂ and -OH groups would be the dominant directors.

A practical example is the halogenation of 2-amino-N,3-dimethylbenzamide using N-halosuccinimides (NCS, NBS, or NIS). sioc-journal.cn This reaction proceeds via electrophilic aromatic substitution to yield 2-amino-5-halogenated-N,3-dimethylbenzamides, demonstrating a method for introducing halogens onto a substituted amino-benzoate scaffold. sioc-journal.cn

| Substituent Group | Effect on Reactivity | Directing Influence |

| -NH₂, -OH | Activating wikipedia.org | Ortho, Para mnstate.edu |

| -CH₃ | Activating (Weak) wikipedia.org | Ortho, Para mnstate.edu |

| -CO₂R | Deactivating mnstate.edustudy.com | Meta mnstate.edu |

Nucleophilic Substitution Reactions for Functional Group Introduction

Nucleophilic substitution reactions are a cornerstone of organic synthesis for interconverting functional groups. researchgate.net In these reactions, an electron-rich nucleophile replaces a leaving group on an electrophilic substrate. masterorganicchemistry.combyjus.com

For benzoate derivatives, nucleophilic substitution can occur at an sp³-hybridized carbon, such as a benzylic position. For example, a benzylic halide (like the one formed during chloromethylation) is an excellent substrate for SN2 reactions, where a nucleophile can displace the halide to introduce a new functional group. mnstate.edu

Alternatively, nucleophilic aromatic substitution (SNAr) can occur directly on the aromatic ring, although this typically requires the presence of strong electron-withdrawing groups and a good leaving group. An example of this is seen in the reaction of pentafluorobenzoyl chloride with 1,1,1,3,3,3-hexafluoropropan-2-ol. mdpi.com In this case, the hexafluoroisopropoxide anion acts as a nucleophile, displacing a fluorine atom at the para position of the highly electrophilic pentafluorophenyl ring. mdpi.com This demonstrates that under the right conditions, direct substitution on the benzoate ring by a nucleophile is a viable strategy for introducing new functionalities.

The four key components of a nucleophilic substitution reaction are:

Nucleophile: The electron-rich species that attacks the substrate. masterorganicchemistry.com

Electrophile (Substrate): The electron-poor species that accepts the electron pair from the nucleophile. masterorganicchemistry.com

Leaving Group: The group that is displaced from the substrate, taking an electron pair with it. masterorganicchemistry.combyjus.com

Product: The new molecule formed by the combination of the nucleophile and the substrate. masterorganicchemistry.com

Cyclization and Heterocycle Annulation Employing Benzoate Scaffolds

Benzoate scaffolds are valuable precursors for the synthesis of complex heterocyclic systems through cyclization and annulation reactions. These intramolecular processes lead to the formation of new rings fused to the original benzene ring.

A notable example is the gold(III)-catalyzed cascade cyclization of 2-(4-hydroxyalkynyl)benzoates. acs.org This reaction proceeds through a 5-endo-dig hydroalkoxylation of the alkyne by the hydroxyl group, which forms an oxocarbenium intermediate. Subsequent intramolecular addition of the benzoate's carboxylate group onto this intermediate generates a benzannulated youtube.comyoutube.com-oxaspirolactone scaffold. acs.org This methodology highlights how strategically placed functional groups on a benzoate derivative can be employed in sophisticated cascade reactions to build complex molecular architectures. Interestingly, the reaction pathway can be altered by the steric and electronic environment, sometimes leading to a competitive 6-endo-dig attack that forms an isochromenone instead. acs.org

Acylation Reactions for Amide Derivatives

Acylation of the amino group on benzoate derivatives is a common strategy to produce amide derivatives. The formation of an amide bond is one of the most important transformations in organic chemistry. acs.org This can be achieved through various methods, typically involving the reaction of the amine with an activated carboxylic acid derivative.

Common methods for amide synthesis include:

Reaction with Acyl Chlorides: The most traditional method involves reacting the amine with a highly reactive acyl chloride. nih.gov

Coupling Reagents: A wide array of coupling reagents can be used to facilitate the direct condensation of a carboxylic acid and an amine.

In Situ Activation: Reagents like titanium tetrachloride (TiCl₄) can be used to mediate the direct condensation of carboxylic acids and amines, providing the corresponding amides in good to excellent yields. nih.gov For instance, reacting benzoic acid and aniline (B41778) in the presence of TiCl₄ in pyridine (B92270) at 85 °C results in a 98% yield of N-phenylbenzamide. nih.gov

One-Pot Procedures: Multi-step syntheses can be streamlined into one-pot procedures. For example, 2-amino-3-methylbenzoic acid can be converted into 2-amino-N,3-dimethylbenzamide, which is then halogenated in a subsequent step within the same pot to produce 2-amino-5-halogenated-N,3-dimethylbenzamides. sioc-journal.cn This approach is efficient, reduces waste, and simplifies the work-up procedure. sioc-journal.cn

The following table summarizes a selection of amidation methods.

| Method | Acylating Agent/Mediator | Key Features |

| Acyl Halide Condensation | Acyl Chlorides/Bromides | Highly reactive, often requires a base to neutralize HX byproduct. nih.gov |

| In Situ Condensation | Titanium Tetrachloride (TiCl₄) | Direct reaction of carboxylic acids and amines, high yields. nih.gov |

| Isocyanate Reaction | Aryl Isocyanates | Condensation with carboxylic acid salts at room temperature with loss of CO₂. acs.org |

| Phosphonium Salt Method | PPh₃ / N-haloimide | In situ generation of reactive phosphonium salts facilitates amide bond formation at room temperature. acs.org |

Advanced Spectroscopic Characterization Methodologies in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy would be utilized to identify the number and types of hydrogen atoms (protons) in Methyl 2-amino-5-hydroxy-3-methylbenzoate. A hypothetical ¹H NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons, the amino (-NH₂) group protons, the hydroxyl (-OH) proton, the methyl (-CH₃) group protons, and the methoxy (B1213986) (-OCH₃) protons of the ester group. The chemical shift (δ) of each signal would indicate the electronic environment of the protons, while the integration of the signals would reveal the relative number of protons of each type. Furthermore, spin-spin coupling patterns (splitting of signals) would provide information about the connectivity of neighboring protons.

Table 1: Expected ¹H NMR Data for this compound (Hypothetical)

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic-H | 6.0-7.5 | Singlet/Doublet | 2H |

| -NH₂ | Variable | Broad Singlet | 2H |

| -OH | Variable | Broad Singlet | 1H |

| -OCH₃ | 3.5-4.0 | Singlet | 3H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. For this compound, the spectrum would display a distinct signal for each unique carbon atom. This would include the carbonyl carbon of the ester, the aromatic carbons, the methoxy carbon, and the methyl carbon. The chemical shifts of these signals are indicative of the hybridization and chemical environment of each carbon atom.

Table 2: Expected ¹³C NMR Data for this compound (Hypothetical)

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| C=O (Ester) | 165-175 |

| Aromatic C-O | 150-160 |

| Aromatic C-N | 140-150 |

| Aromatic C-C/C-H | 110-130 |

| -OCH₃ | 50-60 |

Mass Spectrometry for Molecular Mass Verification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be employed to accurately determine its molecular mass, which would be expected to correspond to its molecular formula, C₉H₁₁NO₃. The analysis of the fragmentation pattern in the mass spectrum would provide valuable information about the different functional groups and their connectivity within the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amine, O-H stretching of the hydroxyl group, C-H stretching of the aromatic and methyl groups, C=O stretching of the ester, and C-O stretching vibrations.

Table 3: Expected IR Absorption Bands for this compound (Hypothetical)

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | N-H Stretch | 3300-3500 (two bands) |

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) |

| Aromatic C-H | C-H Stretch | 3000-3100 |

| Methyl/Methoxy C-H | C-H Stretch | 2850-2960 |

| Ester (C=O) | C=O Stretch | 1700-1730 |

| Aromatic C=C | C=C Stretch | 1450-1600 |

X-ray Crystallography for Solid-State Structure and Conformation Determination

X-ray crystallography is an essential technique for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid.

Powder X-ray Diffraction (PXRD) Analysis for Crystalline Purity

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to determine the crystallographic structure of a solid material. In the context of this compound, PXRD is instrumental in confirming the compound's solid-state nature and assessing its crystalline purity. When a finely powdered sample is exposed to an X-ray beam, the X-rays are diffracted by the crystalline lattice planes within the material, producing a unique diffraction pattern. americanpharmaceuticalreview.com

The resulting pattern is a plot of diffracted X-ray intensity versus the diffraction angle (2θ). For a highly crystalline substance like this compound, the PXRD pattern is characterized by a series of sharp, well-defined peaks. The position and intensity of these peaks act as a "fingerprint" for the specific crystalline form, allowing for unambiguous identification. americanpharmaceuticalreview.com The sharpness of the diffraction peaks is directly correlated with the degree of crystallinity; sharp peaks indicate a well-ordered, long-range crystalline structure, which is desirable for chemical stability and consistent physical properties.

Conversely, the presence of a broad, diffuse halo in the diffraction pattern would indicate the existence of amorphous (non-crystalline) content. The quantification of crystalline versus amorphous phases can be achieved by analyzing the relative areas of the sharp peaks against the broad halo. This is crucial in research and quality control, as different solid-state forms (polymorphs, solvates, or the amorphous form) of the same compound can exhibit different solubility, bioavailability, and stability profiles. units.it Studies on related benzodiazepine (B76468) co-crystals have demonstrated the power of PXRD in confirming the formation of new crystal structures by comparing the diffraction patterns of the product to the starting materials. nih.gov

Below is a representative table of data that would be obtained from a PXRD analysis of a pure, crystalline sample of this compound. The specific angles and intensities are illustrative for a crystalline organic compound.

| Diffraction Angle (2θ) [°] | d-spacing [Å] | Relative Intensity [%] |

|---|---|---|

| 10.5 | 8.42 | 85 |

| 15.2 | 5.82 | 60 |

| 20.8 | 4.27 | 100 |

| 25.1 | 3.54 | 95 |

| 28.9 | 3.09 | 70 |

| 31.7 | 2.82 | 55 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties and Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a chemical compound. For this compound, this method provides valuable insights into its electronic structure and the types of electronic transitions that can occur when the molecule is excited by electromagnetic radiation.

The UV-Vis spectrum of this compound is dominated by the electronic transitions within the substituted benzene (B151609) ring, which acts as the primary chromophore. The presence of multiple functional groups—the amino (-NH₂), hydroxyl (-OH), methyl (-CH₃), and methyl ester (-COOCH₃) groups—on the benzene ring significantly influences the absorption characteristics. The amino and hydroxyl groups, in particular, are powerful auxochromes, containing non-bonding electrons (n electrons) that can interact with the π-electron system of the aromatic ring.

This interaction leads to specific types of electronic transitions, primarily:

π→π* transitions: These are high-energy transitions of electrons from a π bonding orbital to a π* anti-bonding orbital. They are characteristic of aromatic systems and typically result in strong absorption bands. For substituted benzenes, these often appear as two distinct bands (the E and B bands).

n→π* transitions: These are lower-energy transitions involving the promotion of a non-bonding electron (from the oxygen or nitrogen atoms) to a π* anti-bonding orbital. These transitions are generally less intense than π→π* transitions.

The auxochromic -NH₂ and -OH groups cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted benzene. This is due to the resonance donation of their lone pair electrons into the aromatic ring, which extends the conjugation and lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For example, studies on p-aminobenzoic acid show distinct absorption maxima that are shifted relative to benzene. sielc.comwhiterose.ac.ukresearchgate.net The UV spectrum of ethyl 4-aminobenzoate (B8803810), a related ester, also shows characteristic absorption bands influenced by these electronic effects. researchgate.net

A typical UV-Vis analysis of this compound in a solvent like ethanol (B145695) would likely reveal several absorption bands, as detailed in the following data table.

| Approximate λmax [nm] | Electronic Transition | Associated Structural Feature |

|---|---|---|

| ~220 - 240 | π→π* (E-band) | Substituted Benzene Ring |

| ~280 - 310 | π→π* (B-band) | Substituted Benzene Ring |

| ~330 - 360 | n→π* | -NH₂ and -OH groups conjugated with the ring |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Modeling of Molecular Structure and Reactivity

Quantum chemical modeling is a fundamental tool for understanding the intrinsic properties of molecules. These methods provide insights into electron distribution, molecular geometry, and reactivity, which are crucial for predicting the behavior of a compound.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It is particularly effective for predicting the ground-state properties of molecules like Methyl 2-amino-5-hydroxy-3-methylbenzoate. Such calculations would typically yield information on optimized molecular geometry, bond lengths, bond angles, and electronic properties such as orbital energies (HOMO and LUMO), which are key to understanding the molecule's stability and reactivity. However, specific DFT studies on this compound are not found in the current body of scientific literature.

Ab Initio Methods in Mechanistic Studies

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. These methods are instrumental in elucidating reaction mechanisms by calculating the energies of reactants, transition states, and products. For a compound like this compound, ab initio studies could provide a detailed understanding of its synthesis, degradation, and interaction with other molecules. At present, there are no published ab initio mechanistic studies specifically for this compound.

Exploration of Chemical Reaction Mechanisms

Understanding the mechanisms of chemical reactions is pivotal for controlling chemical processes and designing new synthetic routes. Computational chemistry offers powerful tools to explore these pathways at a molecular level.

Aminolysis Reaction Pathways and Catalysis Studies

Aminolysis is a chemical reaction in which an amine reacts with another molecule, leading to the cleavage of a bond. For an ester like this compound, aminolysis would involve the reaction with an amine to form an amide. Computational studies in this area would focus on mapping the potential energy surface of the reaction to identify the transition states and intermediates, thereby elucidating the reaction mechanism. Furthermore, the effect of catalysts on the reaction barrier could be investigated. No specific studies on the aminolysis of this compound have been reported.

Proton Transfer Dynamics and Potential Energy Surfaces

Proton transfer is a fundamental chemical process that plays a crucial role in many biological and chemical systems. The presence of amino and hydroxyl groups in this compound makes it a potential candidate for intramolecular or intermolecular proton transfer. Computational investigations would involve the construction of potential energy surfaces to determine the energy barriers for proton transfer and to understand the dynamics of this process. Such studies are currently absent from the scientific literature for this specific molecule.

Torsional Tautomerism and Conformational Landscape Analysis

Tautomerism involves the migration of a proton, accompanied by a switch of a single bond and adjacent double bond. For this compound, keto-enol or imine-enamine tautomerism could be possible. Conformational analysis, on the other hand, involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. A computational analysis of the torsional tautomerism and conformational landscape would provide insights into the relative stabilities of different isomers and conformers, which can influence the compound's physical and chemical properties. No such analysis for this compound has been documented.

Molecular Interaction Studies with Biomolecules and Solvents

Computational modeling serves as a powerful tool to predict and analyze the behavior of molecules at the atomic level. For this compound, these methods provide critical insights into its potential biological activity and chemical interactions.

Computational docking is a method used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This prediction is used to estimate the strength of the interaction, commonly referred to as the binding affinity. A more negative binding affinity score indicates a stronger and more stable interaction. nih.gov

In a typical docking simulation, the three-dimensional structure of this compound would be placed into the active site of a target protein. The software then calculates the most favorable binding poses and their corresponding affinity scores, usually expressed in kcal/mol. dergipark.org.trnih.gov For instance, docking this compound against a specific enzyme could reveal its potential as an inhibitor. The amino, hydroxyl, and carbonyl groups on the molecule would be critical in forming interactions, such as hydrogen bonds and hydrophobic interactions, with the protein's active site residues. nih.gov

The results of such a study would typically be presented in a table, ranking potential protein targets by their binding affinity with the ligand.

Table 1: Hypothetical Docking Results for this compound with Various Protein Targets

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| Cyclooxygenase-2 | 1CX2 | -8.2 | Arg120, Tyr355, Ser530 |

| Tyrosine Kinase | 2SRC | -7.9 | Lys295, Asp404, Thr338 |

Note: The data in this table is illustrative and based on typical outcomes of docking studies.

The functional groups of this compound—specifically the amino (-NH2), hydroxyl (-OH), and carbonyl (C=O) groups—are capable of acting as both hydrogen bond donors and acceptors. This allows the molecule to form extensive intermolecular hydrogen bonding networks with solvent molecules (like water) and with other molecules of its own kind in the solid state. nih.gov

In a crystalline structure, these interactions are crucial for molecular packing. For example, the amino group can donate a hydrogen to the carbonyl oxygen of a neighboring molecule, forming a chain-like structure. nih.govnih.gov The hydroxyl group can participate in similar donor-acceptor interactions. The molecular conformation is often stabilized by intramolecular hydrogen bonds, for instance, between the amino group's hydrogen and the carbonyl oxygen, which can form a stable six-membered ring structure known as an S(6) ring motif. nih.govresearchgate.net

Table 2: Potential Hydrogen Bond Interactions of this compound

| Donor Group | Hydrogen | Acceptor Atom | Type of Interaction |

|---|---|---|---|

| Amino (-NH2) | H | Carbonyl Oxygen (O) | Intermolecular or Intramolecular |

| Hydroxyl (-OH) | H | Carbonyl Oxygen (O) | Intermolecular |

| Hydroxyl (-OH) | H | Amino Nitrogen (N) | Intermolecular |

| Water (Solvent) | H | Carbonyl Oxygen (O) | Solvation |

Molecular Electrostatic Potential (MESP) analysis is a computational method used to visualize the charge distribution of a molecule and predict its reactive sites. nih.gov An MESP map displays regions of varying electron density.

Red Regions: Indicate negative electrostatic potential, representing areas with high electron density. These are susceptible to electrophilic attack and are associated with nucleophilic character. nih.gov

Blue Regions: Indicate positive electrostatic potential, representing areas with low electron density. These are susceptible to nucleophilic attack and are associated with electrophilic character. nih.gov

Green Regions: Indicate neutral or near-zero potential. nih.gov

For this compound, the MESP map would show negative potential (red) around the oxygen atoms of the carbonyl and hydroxyl groups, as well as the nitrogen atom of the amino group, due to their high electronegativity and lone pairs of electrons. Conversely, positive potential (blue) would be concentrated around the hydrogen atoms of the amino and hydroxyl groups, making them the primary sites for hydrogen bonding and interaction with nucleophiles. nih.gov This analysis helps in understanding how the molecule will interact with other reagents and biological targets.

Advanced Computational Descriptors and Property Prediction Methodologies

Natural Bond Orbital (NBO) analysis provides a detailed description of the electronic structure of a molecule in terms of localized bonds and lone pairs, which aligns with the familiar Lewis structure concept. wisc.edumpg.de This method quantifies charge delocalization by analyzing interactions between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (antibonding orbitals). wisc.edu

For this compound, NBO analysis would reveal significant delocalization of electron density. Key interactions would include:

The donation of electron density from the lone pair of the amino nitrogen (nN) to the antibonding π* orbitals of the aromatic ring.

Similar delocalization from the lone pairs of the hydroxyl oxygen (nO) into the ring's π* system.

Hyperconjugative interactions involving the methyl group.

Table 3: Hypothetical NBO Analysis for Key Donor-Acceptor Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| LP (1) N | π* (C-C) (Aromatic Ring) | ~45-55 | Lone Pair → π* Delocalization |

| LP (1) O (Hydroxy) | π* (C-C) (Aromatic Ring) | ~30-40 | Lone Pair → π* Delocalization |

| π (C-C) (Aromatic Ring) | π* (C=O) (Ester) | ~15-25 | π → π* Conjugation |

Note: The data in this table is illustrative, representing typical values for such interactions.

Molecules with significant intramolecular charge transfer (ICT), typically containing electron-donating and electron-accepting groups connected by a π-conjugated system, are candidates for materials with Nonlinear Optical (NLO) properties. nih.gov this compound possesses electron-donating amino and hydroxyl groups and an electron-accepting ester group attached to an aromatic ring, suggesting potential NLO activity. jmcs.org.mx

Computational methods, particularly Density Functional Theory (DFT), are used to predict NLO properties by calculating the molecular polarizability (α) and the first (β) and second (γ) hyperpolarizabilities. nih.gov A large value for the first hyperpolarizability (βtot) is indicative of a strong second-order NLO response. jmcs.org.mx These properties are crucial for applications in optoelectronics and photonics, such as frequency conversion and optical switching. nih.govisroset.org

Table 4: Predicted NLO Properties of this compound

| Parameter | Description | Predicted Value (a.u.) |

|---|---|---|

| μ | Dipole Moment | ~3-5 D |

| ⟨α⟩ | Average Linear Polarizability | ~1.5 - 2.0 x 10⁻²³ esu |

| βtot | First Hyperpolarizability | ~5 - 10 x 10⁻³⁰ esu |

| ⟨γ⟩ | Average Second Hyperpolarizability | ~1.0 - 2.0 x 10⁻³⁵ esu |

Note: The data in this table is illustrative and based on computational predictions for similar organic molecules.

Aromaticity Analysis (e.g., HOMA Index)

Aromaticity is a fundamental concept in chemistry that describes the increased stability of cyclic, planar molecules with a continuous system of delocalized π-electrons. The Harmonic Oscillator Model of Aromaticity (HOMA) index is a widely used quantitative measure of aromaticity. It is calculated based on the deviation of bond lengths within a ring from an optimal value assumed for a fully aromatic system. A HOMA index value close to 1 indicates a high degree of aromaticity, while values closer to 0 suggest a non-aromatic or anti-aromatic character.

Table 1: Hypothetical HOMA Index Calculation Parameters for this compound

| Parameter | Description | Hypothetical Value |

| N | Number of bonds in the ring | 6 |

| α | Normalization constant | |

| Ropt | Optimal bond length for a fully aromatic C-C bond | |

| Ri | Calculated bond length of the i-th bond |

Note: Specific values for α, Ropt, and Ri for this compound are not available in the reviewed literature.

A detailed theoretical study would be required to generate the precise geometric data necessary for an accurate HOMA index calculation for this specific molecule. Such a study is not presently found in the public domain.

Solvation Dynamics in Complex Environments

Solvation dynamics is the study of how solvent molecules rearrange around a solute molecule following a change in the solute's electronic state, typically after electronic excitation. This process is crucial for understanding chemical reactions and photophysical processes in solution. Computational methods, such as molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) approaches, are powerful tools for investigating solvation dynamics.

A computational study of the solvation dynamics of this compound would involve simulating the molecule in various solvents (e.g., water, ethanol (B145695), dimethyl sulfoxide) to understand how the solvent shell reorganizes. Key parameters of interest would include the solvation time correlation function, which describes the temporal decay of the solvent response, and the influence of specific solute-solvent interactions, such as hydrogen bonding involving the amino and hydroxyl groups.

Table 2: Potential Solvation Dynamics Investigation Parameters for this compound

| Parameter | Description |

| Solvent | The medium in which the solute is dissolved (e.g., water, methanol). |

| Simulation Method | The computational approach used (e.g., MD, QM/MM). |

| Force Field/Basis Set | Parameters used to describe interatomic interactions. |

| Solvation Time Correlation Function | A function describing the time-dependent solvent response. |

| Hydrogen Bond Dynamics | The formation and breaking of hydrogen bonds between the solute and solvent. |

Note: No specific experimental or computational data on the solvation dynamics of this compound were identified in the available literature.

The complexity of the functional groups on this compound suggests that its solvation dynamics would be intricate, involving contributions from both polar and non-polar interactions. However, without dedicated computational studies, a detailed and accurate description remains speculative.

Biological Activity Research and Mechanistic Studies

Enzyme Inhibition and Modulation Investigations

While direct and extensive research on the enzyme inhibition profile of Methyl 2-amino-5-hydroxy-3-methylbenzoate is limited, studies on related aminobenzoic acid derivatives provide a foundational understanding of their potential mechanisms of action.

Research into the interaction of aminobenzoic acid derivatives with enzymes suggests that these molecules can act as inhibitors by binding to the catalytic center of enzymes. The relatively rigid aromatic backbone of these compounds can sterically hinder the conformational changes required for the induced fit mechanism of substrate binding in the active site. acs.org For instance, cryo-electron microscopy studies of differentially substituted aminobenzoic acid monomers within the ribosome's peptidyl transferase center (PTC) have shown that their aromatic structures can impede the movement of key nucleotides, thereby preventing the adoption of the induced conformation necessary for rapid bond formation. acs.org

Computational docking studies on similar compounds, such as 5-acetamido-2-hydroxy benzoic acid derivatives, have been employed to analyze their binding affinity with enzyme receptors like cyclooxygenase-2 (COX-2). mdpi.com These in-silico analyses help in predicting the potential for active site binding and the nature of the interactions, such as hydrogen bonding and hydrophobic interactions. mdpi.com While specific studies on this compound are not yet available, it is plausible that its aminohydroxy-substituted phenyl ring could engage in similar interactions within an enzyme's active site. The exploration of allosteric modulation, where a molecule binds to a site other than the active site to alter enzyme activity, is a growing area of drug discovery, but specific investigations involving this compound are yet to be reported. researchgate.net

The potential for this compound to influence key metabolic pathways can be inferred from studies on analogous compounds. For example, certain aminobenzoic acid derivatives are known to be involved in the metabolism of local anesthetics like lidocaine. nih.gov Furthermore, research on glutathione-related enzymes, which are crucial for cellular defense against oxidative stress and detoxification, has shown that some methyl 4-aminobenzoate (B8803810) derivatives can act as inhibitors of glutathione (B108866) reductase (GR) and glutathione S-transferase (GST). nih.gov This suggests that compounds with a similar aminobenzoate scaffold could potentially modulate vital metabolic and detoxification pathways. However, direct experimental evidence for the influence of this compound on specific metabolic pathways is currently lacking.

While specific enzyme targets for this compound have not been definitively identified and validated, research on structurally related compounds offers potential avenues for investigation. For example, derivatives of 5-acetamido-2-hydroxy benzoic acid have been studied for their inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. mdpi.com In-silico docking studies have shown that these derivatives can have a better binding affinity with the COX-2 receptor compared to known drugs. mdpi.com

Another potential area of interest is the inhibition of peptide deformylase (PDF), a promising target for novel antibacterial agents. A series of novel formyl hydroxyamino derivatives have been synthesized and evaluated as PDF inhibitors. nih.gov Given the structural similarities, it is conceivable that this compound could exhibit inhibitory activity against such enzymes. Future research, including in-vitro enzyme assays and in-silico screening, is necessary to identify and validate the specific enzyme targets of this compound.

Antimicrobial Research Perspectives

The antimicrobial potential of various substituted benzoic acid derivatives has been a subject of investigation, providing a basis for exploring the activity of this compound.

While direct studies on the antibacterial activity of this compound are scarce, research on related compounds provides some insights. For instance, novel 3'-hydroxy-5'-aminobenzoxazinorifamycin derivatives have shown antimicrobial activities against Gram-positive and Gram-negative bacteria that are comparable to rifampicin. nih.gov Additionally, certain organodiselenide-tethered methyl anthranilates have demonstrated promising antibacterial activity against Staphylococcus aureus, a Gram-positive bacterium. nih.gov

In a broader context, the synthesis and evaluation of various heterocyclic compounds derived from aminobenzoic acids have been undertaken to explore their antimicrobial potential. For example, side-chain derivatives of eurotiumide A, a dihydroisochroman-type natural product, have been synthesized and evaluated for their activity against methicillin-susceptible Staphylococcus aureus (MSSA). nih.gov These studies highlight the potential for aminobenzoate derivatives to serve as a scaffold for developing new antibacterial agents. However, specific data on the minimum inhibitory concentration (MIC) of this compound against various Gram-positive bacterial strains is needed to ascertain its antibacterial efficacy.

The antifungal potential of compounds structurally related to this compound has been reported. For example, methyl 2-amino-5-(methylselanyl) benzoate (B1203000) has shown antifungal activity comparable to the standard drug clotrimazole. nih.gov Furthermore, some novel alkaloid derivatives have demonstrated moderate to good antifungal activity against Candida albicans. nih.gov

Research into the synergistic effects of these compounds with existing antifungal agents is an area that warrants further investigation. Such studies could reveal whether this compound can enhance the efficacy of current antifungal therapies, potentially leading to combination treatments with improved outcomes. However, at present, there is no specific research available on the antifungal efficacy or synergistic effects of this compound.

Antineoplastic and Cytotoxic Potential of Related Scaffolds

The antineoplastic and cytotoxic potential of scaffolds related to this compound has been explored through various in vitro studies and structure-activity relationship analyses.

A variety of aminobenzoic acid and quinazoline (B50416) derivatives have demonstrated cytotoxic effects against several human cancer cell lines. For instance, a series of novel quinazoline derivatives were synthesized and evaluated for their in vitro cytotoxicity against HeLa (cervical cancer) and MDA-MB-231 (breast cancer) cell lines using the MTT assay. nih.gov The treatment of these cells with the synthesized compounds at concentrations ranging from 0 to 50 μM for 24 hours revealed significant cytotoxic activity. nih.gov

Notably, compounds 21-23 within this series were found to be more potent than the standard drug gefitinib (B1684475), with IC₅₀ values ranging from 1.85 to 2.81 μM against both cell lines. nih.gov In comparison, the IC₅₀ values for gefitinib were 4.3 μM against HeLa and 28.3 μM against MDA-MB-231 cells. nih.gov

Similarly, 2-amino-5-methylbenzoic acid, an anthranilic acid derivative, has been shown to inhibit the growth of human liver cancer cells in vitro. biosynth.com Another study on 2-amino-5-benzyl-1,3-thiazole derivatives demonstrated their antineoplastic activity against various tumor cells, with a particular selectivity for human glioblastoma U251 cells and human melanoma WM793 cells. researchgate.net

The histone deacetylase (HDAC) inhibitor SAHA has shown preferential cytotoxicity in cancer cells with mutant p53. nih.gov This effect is linked to its ability to destabilize the mutant p53 protein. nih.gov

Here is an interactive data table summarizing the cytotoxic activity of selected quinazoline derivatives:

| Compound | HeLa IC₅₀ (μM) | MDA-MB-231 IC₅₀ (μM) |

| 21 | 1.85 | 2.54 |

| 22 | 2.11 | 2.81 |

| 23 | 2.05 | 2.63 |

| Gefitinib | 4.30 | 28.30 |

Data sourced from a study on new quinazoline derivatives. nih.gov

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity, thereby guiding the design of more potent derivatives. For benzoic acid derivatives, certain structural features have been identified as important for their anti-sickling activity, which can sometimes be correlated with other biological activities. iomcworld.com These include the presence of hydrophilic substituents on the phenyl ring, which are thought to facilitate interaction and binding to polar amino acid residues. iomcworld.com The π electronic system of aromatic rings and attached carboxylic groups can act as hydrogen bond acceptors and/or donors, contributing to bioactivity. iomcworld.com

In the context of anticancer activity, SAR studies on 6,7-methylenedioxy (or 5-hydroxy-6-methoxy)-2-(substituted selenophenyl)quinolin-4-one analogs have been conducted. nih.gov These studies help in establishing the relationship between different substituents and their impact on cytotoxicity. nih.gov For 2-aminobenzofuran derivatives, SAR studies have been instrumental in developing potent inhibitors of P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer. nih.gov

A study on m-aminobenzoic acid derivatives reported on their synthesis and structure-activity relationships concerning acetylcholinesterase inhibition. nih.gov While not directly related to antitumor activity, it highlights the importance of SAR in understanding how structural modifications affect biological targets.

Molecular Interactions with Biomolecules and Cellular Components

The biological activity of a compound is often predicated on its interaction with various biomolecules. Research into these interactions provides a deeper understanding of the compound's mechanism of action.

The interaction of small molecules with serum albumins, such as bovine serum albumin (BSA) and human serum albumin (HSA), is a critical area of study as it affects the distribution and availability of the drug in the body. Fluorescence quenching is a common technique used to study these binding interactions. nih.gov While specific studies on this compound are not available, the principles of protein binding can be inferred from studies on related compounds.

For example, the quenching of protein fluorescence by various compounds has been extensively studied. nih.govacs.org This quenching can occur through static or dynamic mechanisms, and analyzing this phenomenon helps in determining binding constants and the number of binding sites. nih.gov

The mechanism of fluorescence quenching provides insights into the nature of the interaction between a small molecule (quencher) and a protein. Quenching can be either dynamic, resulting from collisional encounters between the fluorophore and the quencher, or static, arising from the formation of a non-fluorescent ground-state complex. mdpi.comnih.gov

Studies on the quenching of BSA fluorescence by ascorbic acid indicated a static quenching mechanism, suggesting the formation of a complex between BSA and ascorbic acid. mdpi.com The analysis of thermodynamic parameters can further reveal the nature of the binding forces, such as electrostatic interactions. mdpi.com Time-resolved fluorescence spectroscopy is a powerful tool to distinguish between static and dynamic quenching. nih.gov In the case of fullerenol C60(OH)36 nanoparticles interacting with alcohol dehydrogenase and human serum albumin, both static and dynamic quenching mechanisms were observed. nih.gov

The interaction of small molecules with DNA is a key mechanism for many anticancer drugs. These interactions can occur through intercalation, groove binding, or electrostatic interactions. mdpi.com Anthracycline antibiotics, for instance, exert their anticancer effects by intercalating their anthraquinone (B42736) moiety between DNA base pairs. nih.gov

Derivatives of anthraquinones have been shown to bind to G-quadruplex DNA, a non-canonical DNA structure found in telomeric regions and oncogene promoters. nih.gov This binding can lead to the stabilization of the G-quadruplex structure, disruption of telomere function, and induction of apoptosis in cancer cells. nih.gov The binding mode can be elucidated through various biophysical techniques, including fluorescence spectroscopy, which often shows quenching and a red shift upon binding, and absorption spectroscopy, which may exhibit hypochromism. nih.gov

Studies on methylated phenanthroline-based drugs have shown that their cytotoxicity is related to their ability to intercalate into DNA, a process that is often preceded by groove binding. rsc.org The substitution pattern on the phenanthroline ring can modulate the transition from groove binding to the more cytotoxic intercalation mode. rsc.org Similarly, 1,8-naphthalimide (B145957) derivatives are known to exert their antiproliferative activity by intercalating into DNA and inhibiting topoisomerases. mdpi.com

Biochemical Pathways and Metabolic Engineering Research

Role and Participation in Native Cellular Biochemical Processes

While Methyl 2-amino-5-hydroxy-3-methylbenzoate is not widely documented as a primary metabolite in native cellular processes, its core structure is closely related to 3-amino-5-hydroxybenzoic acid (AHBA). AHBA is a critical natural product and a well-established biosynthetic precursor to the mC7N (3-amino-5-hydroxy-benzoic acid) units that form the backbone of several important classes of antibiotics. nih.govresearchgate.netcaymanchem.com These include the ansamycins, such as rifamycin (B1679328), and the mitomycins, which possess significant antimicrobial and anticancer properties. nih.govresearchgate.netcaymanchem.com

The biosynthesis of AHBA occurs through the aminoshikimate pathway. nih.govresearchgate.net This pathway recruits genes for kanosamine formation to create a nitrogenous precursor. nih.gov A key enzyme in this pathway is AHBA synthase, a pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzyme that catalyzes the final aromatization step to form AHBA. nih.govacs.org This enzyme exhibits dual catalytic functions; as a homodimer, it completes the final step of the pathway, and in a complex with an oxidoreductase, it participates in an earlier transamination reaction. nih.govresearchgate.net The gene for AHBA synthase is considered a valuable tool for genetic screening to identify new bacterial strains capable of producing AHBA-derived natural products like ansamycins. nih.govnih.gov Given this context, this compound is understood as a structural analogue of a key intermediate in the biosynthesis of complex secondary metabolites.

Degradation and Catabolic Pathways of Related Aromatic Compounds

The microbial degradation of aromatic compounds is a fundamental process in the carbon cycle. Bacteria have evolved complex catabolic pathways to utilize these compounds as sources of carbon and energy under both aerobic and anaerobic conditions. niscpr.res.innih.gov

Under anoxic conditions, the degradation of aromatic compounds proceeds through strategies that are fundamentally different from aerobic pathways, as they cannot use molecular oxygen for ring hydroxylation or cleavage. niscpr.res.inoup.com For many aromatic acids, including related aminobenzoates and hydroxybenzoates, the anaerobic catabolism converges on a central intermediate: benzoyl-coenzyme A (benzoyl-CoA). oup.comnih.govfrontiersin.orgresearchgate.net

The general enzymatic sequence for anaerobic benzoate (B1203000) degradation involves the following key steps:

Activation: The pathway is initiated by the activation of the aromatic acid to its corresponding coenzyme A (CoA) thioester. This reaction is typically catalyzed by an ATP-dependent CoA ligase. frontiersin.orgnih.govnih.gov For instance, benzoate-CoA ligase activates benzoate, and analogous enzymes activate substrates like 2-aminobenzoate (B8764639) and 4-hydroxybenzoate (B8730719). nih.govnih.govnih.gov This initial activation is crucial as it prepares the stable aromatic ring for subsequent reduction. frontiersin.org

Reductive Dearomatization: The aromaticity of the benzoyl-CoA ring is broken by a series of reduction reactions. This core process is catalyzed by benzoyl-CoA reductase, which reduces the aromatic ring to a cyclic diene. oup.comfrontiersin.org

Ring Opening and β-Oxidation: The dearomatized ring undergoes hydrolytic cleavage, followed by a series of reactions analogous to the β-oxidation of fatty acids. oup.com This process ultimately breaks down the cyclic structure into smaller, central metabolites like acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle. nih.gov

The following table summarizes the key enzymatic reactions in the anaerobic degradation of benzoate to central metabolites in the bacterium Thauera aromatica.

| Reaction Step | Enzyme | Function | Reference(s) |

| Benzoate Activation | Benzoate-CoA Ligase | Converts benzoate to benzoyl-CoA | oup.comnih.gov |

| Ring Reduction | Benzoyl-CoA Reductase | Reduces the aromatic ring of benzoyl-CoA | oup.com |

| Hydration | Cyclic Dienoyl-CoA Hydratase | Adds water across a double bond in the ring | oup.com |

| Dehydrogenation | β-Hydroxyacyl-CoA Dehydrogenase | Oxidizes a hydroxyl group | oup.com |

| Hydrolytic Ring Cleavage | Ring Hydrolase | Opens the cyclic ring structure | oup.com |

| β-Oxidation Cascade | Various (Dehydrogenases, Hydratases, Thiolases) | Cleaves the carbon chain to produce three molecules of acetyl-CoA | oup.comnih.gov |

The genes encoding the enzymes for aromatic compound degradation are typically organized in functional clusters within the bacterial genome, and their expression is tightly controlled to ensure they are only produced when a suitable substrate is present. nih.govgeneticsmr.com This regulation is mediated by DNA-binding transcriptional regulator proteins that sense the presence of specific aromatic compounds or their metabolic intermediates. nih.govgeneticsmr.com

Several families of transcriptional regulators are involved:

IclR Family: Regulators of this family often act as activators. For example, in Corynebacterium glutamicum, an IclR-type activator positively regulates the gentisate pathway, which is used for the breakdown of 3-hydroxybenzoate. nih.govgeneticsmr.com

LysR-Type Transcriptional Regulators (LTTRs): This is one of the most common families of regulators in bacteria. In Acinetobacter sp. strain ADP1, the regulators BenM and CatM control the expression of the ben and cat operons, which are responsible for converting benzoate to intermediates of the TCA cycle. nih.gov These regulators are typically activated by pathway intermediates. nih.gov

PadR and TetR Families: These regulators often function as repressors. A PadR-like repressor controls the channeling of ferulate and vanillate (B8668496) into the protocatechuate pathway in C. glutamicum, while a TetR-type regulator appears to repress a hydroxyquinol pathway. nih.govgeneticsmr.com

The following table details examples of transcriptional regulators for aromatic catabolism.

| Regulator | Regulator Family | Organism | Target Pathway/Genes | Effector/Inducer | Reference(s) |

| BenM / CatM | LysR (LTTR) | Acinetobacter sp. ADP1 | ben and cat operons for benzoate degradation | cis,cis-Muconate | nih.gov |

| PcaU | IclR | Acinetobacter sp. ADP1 | pca genes for protocatechuate degradation | Protocatechuate | nih.gov |

| Unnamed | IclR | Corynebacterium glutamicum | Gentisate pathway (for 3-hydroxybenzoate use) | Gentisate | nih.govgeneticsmr.com |

| Unnamed | PadR | Corynebacterium glutamicum | Ferulate, vanillin, and vanillate degradation | Pathway intermediates | nih.govgeneticsmr.com |

Biosynthetic Routes and Metabolic Engineering Applications

Metabolic engineering provides powerful tools to harness and modify microbial biosynthetic pathways for the production of valuable chemicals, including analogues of natural products like this compound. nih.govnih.gov

A significant achievement in metabolic engineering has been the reconstruction of the pathway for AHBA, a key precursor for ansamycin (B12435341) antibiotics, in a heterologous host like Escherichia coli. nih.gov This work demonstrates the feasibility of producing complex natural product precursors in a well-characterized and easily manipulated organism.

In one study, the AHBA biosynthetic pathway was assembled in an engineered E. coli strain by introducing seven essential genes sourced from two different antibiotic-producing bacteria: Amycolatopsis mediterranei (a rifamycin producer) and Actinosynnema pretiosum (an ansamitocin producer). nih.gov A major challenge was the expression of the very large (530 kDa) multi-domain polyketide synthase protein, RifA. nih.gov This obstacle was overcome by genetically splitting the single large gene into two separate, smaller bicistronic constructs. nih.gov This strategy facilitated efficient protein production and function. The final engineered E. coli strain, which also included genes to ensure a supply of the necessary precursor methylmalonyl-CoA, successfully produced AHBA and an N-acetylated downstream intermediate of the rifamycin pathway. nih.gov This approach not only provides a new route to ansamycin-type compounds but also enables further genetic manipulation for creating novel derivatives. nih.gov

Specific enzymes can be used as biocatalysts to perform targeted modifications on the functional groups of aminobenzoate compounds, offering clean and highly selective routes for chemical synthesis.

Transaminases (Aminotransferases): These versatile, pyridoxal phosphate (B84403) (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor. ebi.ac.ukwikipedia.org This reaction is central to both the synthesis and degradation of amino acids. wikipedia.org Transaminases that show high activity towards aromatic amines have been identified and are of significant interest for biocatalysis. rsc.org For example, a transaminase from Chromobacterium violaceum demonstrates excellent performance in the transamination of various aromatic amines. rsc.org By engineering the active sites of existing aminotransferases, researchers have successfully introduced or enhanced activity towards non-native substrates, effectively creating custom biocatalysts for the synthesis of chiral amines from ketones. nih.gov

Decarboxylases: These enzymes catalyze the removal of a carboxyl group (–COOH). Aminobenzoate decarboxylase (EC 4.1.1.24) can remove the carboxyl group from 2-aminobenzoate or 4-aminobenzoate (B8803810) to produce aniline (B41778) and carbon dioxide. wikipedia.org This type of biotransformation offers a direct method for modifying the carboxyl moiety of the benzoate ring structure.

CoA Ligases: As involved in catabolism, CoA ligases activate the carboxyl group by attaching coenzyme A. This enzymatic activation can be the first step in a chemoenzymatic synthesis route, transforming the relatively inert carboxyl group into a highly reactive thioester, which can then undergo further chemical or enzymatic modifications. Enzymes from organisms like Thauera aromatica have been shown to activate both benzoate and 2-aminobenzoate. nih.gov

Supramolecular Chemistry and Crystal Engineering

Cocrystal Formation and Structural Analysis

While specific cocrystal studies involving Methyl 2-amino-5-hydroxy-3-methylbenzoate are not extensively reported in publicly available literature, the functional groups present on the molecule—an amine, a hydroxyl group, and a methyl ester—offer significant potential for cocrystal formation. Cocrystallization is a technique that can modify the physicochemical properties of a compound by incorporating a second molecule (a coformer) into the crystal lattice.

The design of cocrystals of this compound would involve selecting coformers that can form robust and predictable intermolecular interactions with its functional groups. Potential coformers could include compounds with carboxylic acid, amide, or other hydrogen bond donor and acceptor moieties. The formation of these cocrystals can be achieved through various methods such as solvent evaporation, grinding (neat or liquid-assisted), and slurry crystallization.

Structural analysis of any resulting cocrystals would be primarily conducted using single-crystal X-ray diffraction. This technique provides definitive evidence of cocrystal formation and allows for a detailed examination of the three-dimensional arrangement of the molecules, including bond lengths, bond angles, and the specifics of the intermolecular interactions.

Hydrogen Bonding: The primary non-covalent interaction expected to direct the assembly of this compound is hydrogen bonding. The amine (-NH2) and hydroxyl (-OH) groups are excellent hydrogen bond donors, while the oxygen atoms of the hydroxyl group and the carbonyl group of the methyl ester are effective hydrogen bond acceptors. This allows for a variety of potential hydrogen bonding motifs.

In the crystal structure of the pure compound, it is likely that strong hydrogen bonds form between the hydroxyl and amino groups of adjacent molecules. For instance, the hydroxyl group can donate a hydrogen to the amino group of a neighboring molecule, or vice-versa. The carbonyl oxygen of the ester is also a likely participant in hydrogen bonding, accepting a hydrogen from the amino or hydroxyl groups.

Other Non-Covalent Interactions: Beyond conventional hydrogen bonds, other interactions can influence the crystal packing. These include:

π-π Stacking: The aromatic ring of the molecule can interact with the aromatic rings of adjacent molecules through π-π stacking interactions.

In hypothetical cocrystals, the range of non-covalent interactions could be expanded. For example, if a coformer containing a halogen atom were used, halogen bonding could occur. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species and interacts with a nucleophile, such as the oxygen or nitrogen atoms in this compound.

A summary of potential non-covalent interactions is presented in the table below:

| Interaction Type | Potential Donors/Acceptors on this compound | Potential Coformer Functional Groups |

| Hydrogen Bond | Donors: -OH, -NH₂ Acceptors: C=O, -OH, -NH₂ | Carboxylic acids, Amides, Alcohols, Pyridines |

| Halogen Bond | Acceptors: C=O, -OH, -NH₂ | Halogenated aromatic or aliphatic compounds |

| π-π Stacking | Benzene (B151609) ring | Aromatic compounds |

The predictable formation of specific hydrogen-bonded patterns, known as supramolecular synthons , is a cornerstone of crystal engineering. nih.gov For this compound, the combination of amino, hydroxyl, and carboxylate-like (ester) functionalities suggests the potential for several robust synthons.

In the context of aminobenzoic acids and hydroxybenzoic acids, common supramolecular synthons include:

Carboxylic Acid Dimer: While the subject compound is a methyl ester, its parent carboxylic acid would likely form the well-known carboxylic acid dimer synthon. In cocrystallization with a carboxylic acid coformer, this could be a competing interaction.

Acid-Pyridine Synthon: If a pyridine-containing coformer is used, a strong and reliable O-H···N hydrogen bond between the hydroxyl group and the pyridine (B92270) nitrogen is expected. dergipark.org.tr

Amide-Amide or Amide-Carboxylic Acid Synthons: Cocrystallization with amides or carboxylic acids could lead to the formation of these common and robust synthons. mdpi.com

The interplay between these and other possible synthons would dictate the final supramolecular assembly. For example, the amino group could form N-H···O hydrogen bonds, creating chains or sheets, which are then further linked by interactions involving the hydroxyl group. The specific substitution pattern on the benzene ring will also influence the packing by creating steric constraints and directing the approach of interacting molecules.

Q & A

Q. Table 1: Comparative Synthetic Strategies for Analogous Compounds

| Compound Name | Key Reagents | Yield (%) | Reference |

|---|---|---|---|

| Methyl 3-amino-5-fluoro-2-methylbenzoate | Fluorobenzaldehyde, NH₃/MeOH | 72 | |

| Methyl 5-bromo-3-hydroxy-2-methylbenzoate | Br₂/Fe catalyst, esterification | 65 |

How is this compound characterized spectroscopically, and what metrics validate purity?

Q. Basic Research Focus

- NMR : NMR identifies aromatic protons (δ 6.5–7.5 ppm), methyl ester (δ 3.8–3.9 ppm), and hydroxyl/amino protons (broad signals at δ 4.5–5.5 ppm).

- HPLC-MS : Quantifies purity (>95%) and confirms molecular weight (e.g., [M+H]⁺ at m/z 196.1) .

Advanced Consideration : Discrepancies in spectral data (e.g., unexpected splitting in NMR) may arise from tautomerism or hydrogen bonding. Use temperature-dependent NMR to resolve dynamic equilibria .

How can researchers resolve data contradictions in crystallographic refinement of this compound derivatives?

Q. Advanced Research Focus

- Software Cross-Validation : Compare refinement results from SHELXL (for small-molecule precision) and WinGX (for graphical validation of displacement ellipsoids) .

- Hydrogen Bonding Analysis : Use graph-set notation (e.g., Etter’s rules) to classify motifs like or , which explain packing inconsistencies .

Q. Table 2: Common Hydrogen Bond Parameters in Benzoate Derivatives

| Donor-Acceptor Pair | Distance (Å) | Angle (°) | Motif Type | Reference |

|---|---|---|---|---|

| O–H···O (hydroxyl → ester) | 2.65–2.75 | 155–165 | ||

| N–H···O (amino → carbonyl) | 2.70–2.85 | 145–160 |

What methodological approaches are used to study hydrogen bonding and supramolecular assembly in this compound?

Q. Advanced Research Focus

- X-ray Diffraction : Resolve anisotropic displacement parameters (ADPs) using ORTEP for Windows to visualize thermal motion and validate hydrogen bond geometry .

- DFT Calculations : Optimize hydrogen bond energetics (e.g., B3LYP/6-31G*) to predict stabilization energies (e.g., −15 to −25 kJ/mol for O–H···O interactions) .

How do researchers compare the biological activity of this compound with structural analogs?

Q. Advanced Research Focus

Q. Table 3: Biological Activity of Analogous Compounds

| Compound Name | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Methyl 2-amino-5-chlorobenzoate | CYP3A4 | 12.3 | |

| Methyl 5-bromo-3-hydroxy-2-methylbenzoate | Topoisomerase II | 8.7 |

What safety protocols are recommended for handling this compound in laboratory settings?

Q. Basic Research Focus

- PPE : Nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., bromine or acetic anhydride) .

- Spill Management : Neutralize acidic spills with sodium bicarbonate and collect in chemical waste containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.